molecular formula C31H33ClN2O4 B11149613 2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide

2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide

Cat. No.: B11149613
M. Wt: 533.1 g/mol
InChI Key: JWHCSLSSRVHCLF-UHFFFAOYSA-N
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Description

2-[3-(4-Chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[(octahydro-1H-quinolizin-1-yl)methyl]acetamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[(octahydro-1H-quinolizin-1-yl)methyl]acetamide involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the furochromen core: This can be achieved through a cyclization reaction involving appropriate phenolic and furan derivatives under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the quinolizidine moiety: This can be done through a nucleophilic substitution reaction, where the quinolizidine derivative reacts with an appropriate leaving group on the furochromen core.

    Final acetamide formation: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[(octahydro-1H-quinolizin-1-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(4-Chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[(octahydro-1H-quinolizin-1-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[(octahydro-1H-quinolizin-1-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[(octahydro-1H-quinolizin-1-yl)methyl]acetamide lies in its combination of functional groups and structural features, which may confer distinct biological activities and physical properties compared to similar compounds.

Properties

Molecular Formula

C31H33ClN2O4

Molecular Weight

533.1 g/mol

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetamide

InChI

InChI=1S/C31H33ClN2O4/c1-18-23-14-25-26(20-8-10-22(32)11-9-20)17-37-29(25)19(2)30(23)38-31(36)24(18)15-28(35)33-16-21-6-5-13-34-12-4-3-7-27(21)34/h8-11,14,17,21,27H,3-7,12-13,15-16H2,1-2H3,(H,33,35)

InChI Key

JWHCSLSSRVHCLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C)CC(=O)NCC5CCCN6C5CCCC6

Origin of Product

United States

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